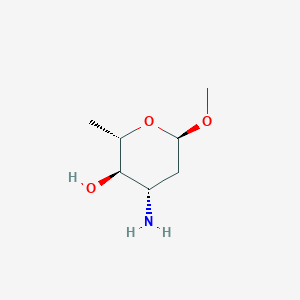

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Methylglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, with the molecular formula C7H15NO3 and a molecular weight of approximately 161.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an amino group at the fourth position and a methoxy group at the sixth position of a 2-methyloxane ring, which contributes to its reactivity and biological properties. Research has indicated its potential neuroprotective effects and implications in treating neurodegenerative diseases such as Alzheimer's disease.

The compound's structure includes several functional groups that enhance its biological activity:

- Amino Group : Often associated with neurotransmitter modulation.

- Methoxy Group : Can influence lipophilicity and receptor interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. For instance, in models simulating neurodegenerative conditions, this compound has shown promise in reducing cell death rates by modulating apoptotic pathways and enhancing antioxidant defenses.

Interaction with Neurotransmitter Systems

The compound has been studied for its interaction with various neurotransmitter systems. Preliminary data suggest that it may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function. Such interactions may provide insights into its potential use in treating mood disorders and cognitive impairments.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Binding Affinity : Molecular docking studies indicate that the compound exhibits a high binding affinity for certain receptors involved in neuroprotection and neurotransmission .

- Inhibition Studies : The compound has been shown to inhibit specific enzymes linked to neurodegeneration, thereby potentially slowing disease progression in models of Alzheimer's disease.

- Case Studies : Clinical observations have noted improvements in cognitive functions among subjects administered derivatives of this compound, suggesting its therapeutic potential.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino and methoxy groups on oxane ring | Neuroprotective; modulates neurotransmitter release |

| Methyldaunosamine | Similar amino structure | Different pharmacological properties |

| 1-Deoxynojirimycin | Amino sugar derivative | Known glycosidase inhibitor |

科学研究应用

Neuroprotective Properties

Research indicates that (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol exhibits neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests potential applications in treating cognitive disorders.

Key Findings:

- Binding Affinity: Studies have shown that this compound may modulate neurotransmitter release and inhibit enzymes involved in metabolic processes related to neurodegeneration.

- Therapeutic Potential: Its neuroprotective properties make it a candidate for further investigation in drug development aimed at neurodegenerative conditions.

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize various derivatives that may possess distinct biological activities.

Synthetic Routes:

Several synthetic methods have been developed to produce this compound while preserving its structural integrity. These methods emphasize the versatility of the compound in creating new derivatives for pharmacological testing.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyldaunosamine | Contains an amino and methoxy group | Exhibits different pharmacological properties |

| 4-Amino-6-methoxy-tetrahydropyran | Similar oxane structure | Different stereochemistry affecting activity |

| 1-Deoxynojirimycin | Amino sugar derivative | Known for its role as an inhibitor of glycosidases |

This comparison illustrates the diversity within this chemical class while highlighting the unique structural attributes of this compound that contribute to its specific biological activities and potential applications.

属性

IUPAC Name |

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWJWFKPPXKEJV-YTLHQDLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-23-3 |

Source

|

| Record name | Methyl-3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054623233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。